Isotridecanol

Description

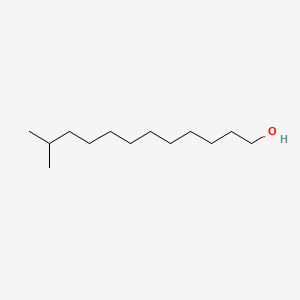

Structure

3D Structure

Properties

IUPAC Name |

11-methyldodecan-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H28O/c1-13(2)11-9-7-5-3-4-6-8-10-12-14/h13-14H,3-12H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUJLWPFSUCHPQL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CCCCCCCCCCO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H28O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID7058676 | |

| Record name | 11-Methyldodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

200.36 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid | |

| Record name | Isotridecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

CAS No. |

85763-57-1, 27458-92-0, 68526-86-3 | |

| Record name | 11-Methyldodecanol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=85763-57-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Isotridecyl alcohol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0027458920 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Alcohols, C11-14-iso-, C13-rich | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0068526863 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 11-Methyldodecanol | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0085763571 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Isotridecanol | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 11-Methyldodecanol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID7058676 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Isotridecan-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.049 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | Alcohols, C11-14-iso-, C13-rich | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.064.740 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 11-methyldodecanol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.080.500 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ISOTRIDECYL ALCOHOL | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/VX3T72M5SG | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to Isotridecanol: Structure, Isomers, and Applications

Executive Summary

Isotridecanol (ITDA) is a crucial chemical intermediate, not defined by a single molecular structure, but as a complex isomeric mixture of branched C13 primary alcohols. This structural heterogeneity is the defining characteristic of ITDA, imparting a unique set of physicochemical properties that make it a versatile precursor in numerous industrial applications. Understanding the origin of this isomerism, its impact on physical properties, and the methods for its characterization is paramount for researchers, scientists, and formulation chemists. This guide provides a comprehensive technical overview of this compound, from its synthesis and isomeric nature to its analytical characterization and primary applications, offering field-proven insights for professionals in chemical and drug development.

The Isomeric Nature of this compound

The term "this compound" itself signifies a mixture of isomers rather than a single, linear alcohol like n-tridecanol. The "iso" prefix indicates that the C13 alkyl chain is branched. This branching is a direct result of the manufacturing process and is fundamental to the material's performance characteristics.[1]

The CAS number most commonly associated with this isomeric mixture is 68526-86-3 ("Alcohols, C11-14-iso-, C13-rich") and 27458-92-0 .[1][2][3] These identifiers refer to the entire mixture, not a specific isomer. While numerous isomers exist within the mixture, a representative structure often cited is 11-methyldodecan-1-ol.[2][3][4][5] However, the composition is a complex blend of various branched C13 primary alcohols.[1][2]

The branched structure is key to its physical properties. By disrupting the uniform packing of the hydrocarbon chains that would occur in a linear alcohol, the branching leads to significantly lower melting points and pour points.[1] This makes ITDA and its derivatives suitable for applications requiring fluidity at low temperatures.

Visualizing the Isomeric Complexity

The isomeric distribution in a typical batch of this compound is diverse. The diagram below illustrates the concept, showing how the general formula C13H28O can manifest as several different branched primary alcohols.

Caption: Conceptual representation of the isomeric diversity within commercial this compound.

Synthesis and the Origin of Branching

The isomeric complexity of this compound is a direct consequence of its synthesis pathway. The most common industrial method involves a multi-step process starting from butene or propylene oligomerization, followed by hydroformylation (the oxo process) and subsequent hydrogenation.[6]

-

Oligomerization: The process typically begins with the oligomerization of C4 olefins (butenes) or C3 olefins (propylene). For example, butene can be trimerized to form a complex mixture of branched C12 olefins, collectively known as dodecene.[6][7] This initial step is the primary source of the skeletal branching in the final alcohol.

-

Hydroformylation (Oxo Process): The resulting C12 olefin mixture is then reacted with synthesis gas (a mixture of carbon monoxide, CO, and hydrogen, H₂) in the presence of a catalyst, typically based on rhodium or cobalt.[6][8][9][10] This reaction adds a formyl group (-CHO) and a hydrogen atom across the double bond, producing a mixture of C13 aldehydes.

-

Hydrogenation: The C13 aldehyde mixture is then hydrogenated, reducing the aldehyde group to a primary alcohol group (-CH₂OH), yielding the final this compound isomeric mixture.

Synthesis Workflow Diagram

The following diagram outlines the industrial synthesis route, highlighting how the initial oligomerization step dictates the final isomeric composition.

Caption: Industrial synthesis workflow for this compound via the oxo process.

Physicochemical Properties

This compound is a clear, high-boiling, oily liquid with a characteristic faint odor.[2][3] Its physical properties are presented as ranges, reflecting the variability of the isomeric mixture. The branching significantly influences these properties compared to a linear C13 alcohol.

| Property | Value | Source(s) |

| Molecular Formula | C₁₃H₂₈O | [3][4][7] |

| Molecular Weight | ~200.36 g/mol | [3][5][7] |

| Appearance | Clear, colorless, oily liquid | [1][2] |

| Boiling Point/Range | 260 - 261 °C @ 760 mmHg (est) | [11] |

| Melting Point | < -60 °C | [12] |

| Flash Point | ~106 °C (TCC) | [13] |

| Density | ~0.834 g/cm³ | [13] |

| Water Solubility | Very low (~3.2 - 5.2 mg/L @ 25°C) | [11][13] |

| LogP (o/w) | ~5.2 - 6.0 | [11][13] |

Causality Insight: The high degree of branching prevents the molecules from packing into an ordered crystal lattice, resulting in a very low melting point.[1][12] This property is critical for its use in lubricants and fluids that must perform in cold conditions. Its long, hydrophobic alkyl chain makes it practically insoluble in water but miscible with most organic solvents.[1][2][3]

Key Applications in Research and Industry

The primary industrial importance of this compound lies in its role as a chemical intermediate.[2][3] Its hydroxyl group provides a reactive site for producing a wide range of derivatives.[3][12]

-

Surfactants (Ethoxylates): The most significant application is the production of this compound ethoxylates (ITDA-ethoxylates).[6] By reacting ITDA with ethylene oxide, a series of nonionic surfactants is created.[14] These surfactants are valued for their excellent wetting, emulsifying, dispersing, and cleaning properties.[14][15] They are key components in:

-

Plasticizers: ITDA is a precursor for producing high-molecular-weight phthalate and other carboxylate esters, which are used as plasticizers for PVC and other polymers.[2]

-

Lubricants and Additives: Derivatives of ITDA are used as lubricant additives and base fluids due to their favorable thermal stability and viscosity characteristics.[12]

-

Specialty Esters and Solvents: It is also used to create specialty esters and as a low-volatility solvent for oils, fats, and dyes.[2]

Analytical Characterization: A Protocol for Isomer Profiling

Due to the isomeric complexity, a thorough characterization of any given batch of this compound is crucial for ensuring consistent performance in downstream applications. The gold-standard technique for this analysis is Gas Chromatography-Mass Spectrometry (GC-MS).[1]

Experimental Protocol: GC-MS Analysis of this compound

This protocol provides a self-validating framework for the qualitative and quantitative analysis of ITDA isomers.

Objective: To separate, identify, and quantify the major isomers present in an this compound sample.

Principle: GC separates the volatile isomers based on their boiling points and interaction with the column's stationary phase. The mass spectrometer then fragments each eluting isomer, generating a unique mass spectrum ("fingerprint") for identification.[1]

Instrumentation & Consumables:

-

Gas Chromatograph with a Mass Selective Detector (MSD)

-

Autosampler

-

Capillary GC Column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm)

-

Helium (Carrier Gas), 99.999% purity

-

This compound sample

-

Dichloromethane (DCM), HPLC grade

-

Volumetric flasks, pipettes, and autosampler vials

Protocol Steps:

-

Standard and Sample Preparation: a. Prepare a stock solution of the ITDA sample at 1000 µg/mL in DCM. b. Create a calibration curve by serially diluting the stock solution to concentrations of 10, 50, 100, and 250 µg/mL. c. Prepare a Quality Control (QC) sample at 75 µg/mL. d. Prepare a solvent blank (DCM only).

-

GC-MS Instrument Setup:

-

GC Parameters:

-

Inlet: Split mode (50:1), Temperature: 280°C

-

Injection Volume: 1 µL

-

Carrier Gas: Helium, Constant Flow @ 1.2 mL/min

-

Oven Program:

-

Initial Temp: 60°C, hold for 2 min

-

Ramp: 10°C/min to 280°C

-

Hold: 5 min at 280°C

-

-

-

MS Parameters:

-

Ion Source: Electron Ionization (EI)

-

Source Temperature: 230°C

-

Quadrupole Temperature: 150°C

-

Scan Range: 40-400 m/z

-

-

-

Analysis Sequence: a. Inject the solvent blank to ensure system cleanliness. b. Inject the calibration standards from lowest to highest concentration. c. Inject the QC sample. d. Inject the ITDA sample(s). e. Inject the QC sample again at the end of the sequence to verify stability.

-

Data Analysis: a. For each peak in the chromatogram, obtain the mass spectrum. b. Identify individual isomers by comparing their mass spectra against a reference library (e.g., NIST).[1] c. For quantitative analysis, integrate the peak area for each identified isomer. d. The relative percentage of each isomer is calculated by dividing its peak area by the total peak area of all identified isomers.[1]

Analytical Workflow Diagram

Caption: Standard workflow for the characterization of this compound isomers by GC-MS.

Conclusion

This compound is a commercially significant C13 primary alcohol whose value is derived directly from its nature as a complex isomeric mixture. The manufacturing process, centered on the hydroformylation of branched dodecene streams, inherently produces a diverse range of molecular structures.[1] This structural branching imparts beneficial physical properties, such as a low melting point and excellent solvency, which are critical for its primary applications as a precursor to high-performance surfactants, plasticizers, and lubricants. For professionals in research and development, a precise characterization of the specific this compound mixture using techniques like GC-MS is essential, as the isomeric distribution directly impacts the physical and chemical properties of the final formulated products.

References

- Ataman Kimya. (n.d.). This compound ETHOXLATE.

- TRUNNANO. (n.d.). This compound ethoxylates CAS 69011-36-5.

- Schröder, B., et al. (2016).

- Benchchem. (n.d.). This compound | 27458-92-0.

- Sasol. (n.d.). MARLIPAL O13 this compound ethoxylates.

- Ataman Kimya. (n.d.). This compound.

- Esfe, M. H., et al. (2018). Hydroformylation of 1-Dodecene in the Thermomorphic Solvent System Dimethylformamide/Decane. Industrial & Engineering Chemistry Research.

- Pogrzeba, T., et al. (2015). Hydroformylation of 1-dodecene in microemulsions: operation and validation of lab results in miniplant. Repozytorium PK.

- Ataman Kimya. (n.d.). ETHOXYLATED this compound.

- CymitQuimica. (n.d.). CAS 68526-85-2: Alcohols, C9-11-iso-, C10-rich.

- Hamerla, T., et al. (2013). Kinetics of Hydroformylation of 1-Dodecene in Microemulsion Systems Using a Rhodium Sulfoxantphos Catalyst. Industrial & Engineering Chemistry Research.

- Alfa Chemistry. (n.d.). CAS 68526-85-2 C9- 11- iso- , C10- rich Alcohols.

- Vulcanchem. (n.d.). This compound - 27458-92-0.

- ResearchGate. (n.d.). Effects of the reaction time on the hydroformylation of 1-dodecene.

- SC Johnson. (n.d.). This compound, Ethoxylated.

- Ataman Kimya. (n.d.). ISOTRIDECYL ALCOHOL.

- The Good Scents Company. (n.d.). This compound C11-14-iso-alcohols, C13-rich.

- European Chemicals Agency (ECHA). (n.d.). This compound, ethoxylated - Substance Information.

- ChemicalBook. (n.d.). Isodecanol | 68526-85-2.

- Dowpol Chemical International Corp. (n.d.). IsoTridecyl Alcohol.

- PrepChem.com. (n.d.). Synthesis of this compound.

- National Center for Biotechnology Information. (n.d.). Isotridecan-1-ol. PubChem.

- European Chemicals Agency (ECHA). (n.d.). This compound, ethoxylated - Registration Dossier.

- Patsnap. (n.d.). Preparation method of iso-tridecanol. Eureka.

- Biosynth. (n.d.). This compound,ethoxylated | 69011-36-5.

- Google Patents. (n.d.). Preparation method of this compound polyoxyethylene ether sulfate.

- Taylor & Francis Online. (n.d.). Synthesis and properties of narrow-distributed iso-tridecanol polyoxyethylene ether (1307).

- CharChem. (n.d.). This compound.

- ReachCentrum. (n.d.). OXO products: ExxonMobil – Lead Registrant Support.

- European Chemicals Agency (ECHA). (n.d.). This compound, ethoxylated - Registration Dossier.

- abcr Gute Chemie. (n.d.). AB595212 | CAS 68526-85-2.

- Analytice. (n.d.). Determination of ethoxylated this compound - SOILS analysis.

- Ataman Kimya. (n.d.). ISOTRIDECYL ALCOHOL.

- ISTAS - CC.OO. (n.d.). Toxic and hazardous substances database. RISCTOX.

- Ataman Kimya. (n.d.). This compound, ETHOXYLATED.

- Slideshare. (n.d.). Isotridecyl alcohol.

Sources

- 1. benchchem.com [benchchem.com]

- 2. atamankimya.com [atamankimya.com]

- 3. atamankimya.com [atamankimya.com]

- 4. Isotridecan-1-ol | C13H28O | CID 33865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. CharChem. This compound [charchem.org]

- 6. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 7. IsoTridecyl Alcohol - Alcohol - Dowpol Chemical International Corp. [en.dowpol.com]

- 8. researchgate.net [researchgate.net]

- 9. pubs.acs.org [pubs.acs.org]

- 10. repozytorium.biblos.pk.edu.pl [repozytorium.biblos.pk.edu.pl]

- 11. This compound, 27458-92-0 [thegoodscentscompany.com]

- 12. This compound (27458-92-0) for sale [vulcanchem.com]

- 13. Isotridecyl alcohol | PPT [slideshare.net]

- 14. atamankimya.com [atamankimya.com]

- 15. atamankimya.com [atamankimya.com]

- 16. nanotrun.com [nanotrun.com]

- 17. whatsinsidescjohnson.com [whatsinsidescjohnson.com]

Authored by: Gemini, Senior Application Scientist

An In-Depth Technical Guide to the Synthesis of Isotridecanol via Hydroformylation

Abstract

This compound (ITDA), a C13 branched primary alcohol, is a critical chemical intermediate in the production of high-performance surfactants, plasticizers, lubricants, and specialty esters.[1][2][3] Its synthesis is predominantly achieved through the hydroformylation of a C12 olefin feedstock, a process also known as oxo synthesis, followed by hydrogenation. This guide provides a comprehensive technical overview of the synthesis of this compound, detailing the underlying chemical principles, catalytic systems, reaction kinetics, and process parameters. It is intended for researchers, chemists, and process engineers engaged in oleochemicals, catalysis, and drug development who require a deep, practical understanding of this cornerstone industrial reaction.

Foundational Principles: The Hydroformylation Reaction

Hydroformylation is a powerful atom-economical reaction that introduces a formyl group (-CHO) and a hydrogen atom across the double bond of an alkene.[4][5] The reaction utilizes synthesis gas (syngas), a mixture of carbon monoxide (CO) and hydrogen (H₂), in the presence of a transition metal catalyst.[6]

Reaction Scheme: R-CH=CH₂ + CO + H₂ --(Catalyst)--> R-CH₂-CH₂-CHO (linear) + R-CH(CHO)-CH₃ (branched)

The primary feedstock for this compound is a branched C12 olefin, typically dodecene produced by the trimerization of butene.[7] The hydroformylation of this olefin yields a mixture of C13 aldehydes. These aldehydes are subsequently hydrogenated to produce the final this compound, which is a complex mixture of isomers.

The Catalytic Core: Choosing the Right Metal and Ligands

The choice of catalyst is the most critical factor influencing the rate, selectivity, and operating conditions of the hydroformylation process. While several metals can catalyze the reaction, only cobalt and rhodium are used on an industrial scale.[4][8]

Cobalt-Based Catalysts

Initially discovered by Otto Roelen, cobalt carbonyls (e.g., HCo(CO)₄) were the first catalysts used for hydroformylation.[4][9]

-

Advantages: Cobalt is significantly less expensive than rhodium and demonstrates robustness towards impurities in the feedstock.[4][9]

-

Disadvantages: Cobalt catalysts require harsh reaction conditions, typically high pressures (200–300 bar) and high temperatures (150–190 °C), which necessitate significant capital investment in high-pressure equipment.[5][10] They also exhibit lower selectivity towards the desired linear aldehydes compared to modern rhodium systems.

Rhodium-Based Catalysts

Rhodium complexes, particularly those modified with phosphine or phosphite ligands, represent the state-of-the-art in hydroformylation technology.[4] They offer catalytic activity that is 10³ to 10⁴ times higher than that of cobalt.[4]

-

Advantages: Rhodium catalysts operate under much milder conditions (e.g., 10-100 atm, 80-120 °C), leading to lower energy consumption and equipment costs.[5] Crucially, the electronic and steric properties of the ligands can be tuned to achieve very high selectivity for the linear aldehyde product, which is often the desired isomer.[11][12]

-

Disadvantages: The primary drawback is the high cost and scarcity of rhodium, which makes catalyst recovery and recycling an essential part of the process design.[13]

The following table provides a comparative summary of typical catalyst systems.

| Feature | Cobalt Catalyst (Unmodified) | Rhodium Catalyst (Phosphine-Modified) |

| Active Species | HCo(CO)₄ | HRh(CO)(PR₃)₂ |

| Temperature | 150 - 190 °C[5] | 80 - 120 °C |

| Pressure | 200 - 300 bar[10] | 10 - 100 bar[5] |

| Activity | Lower | 10³ - 10⁴ times higher[4] |

| Selectivity (n/iso) | ~4:1 | Up to >20:1[11] |

| Cost | Low | High |

| Feedstock Purity | More tolerant | Requires higher purity |

The Heck-Breslow Catalytic Cycle (Rhodium-Phosphine Example)

The mechanism for rhodium-catalyzed hydroformylation is a well-established catalytic cycle. Understanding this cycle is key to rationalizing the influence of process parameters on the reaction outcome.

Caption: Fig 2: Experimental Workflow for Batch Hydroformylation

Step-by-Step Procedure

-

Catalyst Preparation: In a glovebox, weigh Rh(acac)(CO)₂ (e.g., 10 mg) and PPh₃ (e.g., 120 mg, providing a high ligand:metal ratio to favor linear selectivity) into the reactor's glass liner.

-

Reactor Charging: Remove the liner from the glovebox. Add 1-dodecene (e.g., 25 g, ~0.15 mol) and toluene (e.g., 100 mL).

-

Assembly and Purging: Place the liner in the autoclave. Seal the reactor according to the manufacturer's instructions. Purge the reactor headspace by pressurizing with nitrogen to 10 bar and venting three times to remove all oxygen.

-

Pressurization: Pressurize the reactor with the 1:1 syngas mixture to the desired pressure (e.g., 20 bar).

-

Reaction Initiation: Begin stirring (e.g., 1000 rpm) and heat the reactor to the target temperature (e.g., 100 °C). The pressure will increase with temperature; adjust the syngas supply as needed to maintain the target reaction pressure.

-

Monitoring: The reaction is monitored by observing the pressure drop as syngas is consumed. Liquid samples can be carefully taken at intervals via the sampling valve for analysis by Gas Chromatography (GC) to determine dodecene conversion and aldehyde selectivity.

-

Reaction Completion: Once conversion is complete (typically 2-6 hours, as confirmed by GC), stop heating and allow the reactor to cool to room temperature.

-

Depressurization: Carefully vent the excess syngas in the fume hood. Purge the reactor with nitrogen three times.

-

Product Recovery: Open the reactor and collect the crude product mixture.

Product Purification

The crude product from hydroformylation is a mixture of linear and branched C13 aldehydes, unreacted olefin, isomerized olefins, and a small amount of alkane from hydrogenation. To obtain this compound, a two-step purification process is employed.

-

Hydrogenation: The crude aldehyde mixture is transferred to a hydrogenation reactor. Using a suitable catalyst (e.g., Raney Nickel or a supported Pd/C catalyst) and under a hydrogen atmosphere, the aldehydes are reduced to their corresponding primary alcohols. This step converts the C13 aldehydes into the C13 this compound isomers.

-

Distillation: The hydrogenated mixture is then purified by fractional distillation under reduced pressure. The lower-boiling components (solvent, unreacted C12 hydrocarbons) are removed first, followed by the collection of the this compound fraction at its characteristic boiling range.

Industrial Landscape

The production of this compound is a large-scale industrial process. Global capacity is concentrated among a few major chemical producers who leverage integrated production sites where the C4 feedstock (for butene trimerization) is readily available. [1]Key global producers include Evonik Industries AG, BASF SE, and ExxonMobil Corporation. [1][3][14]These companies have expanded their capacities in recent years to meet the growing demand for ITDA in high-performance applications. [14][15]The high purity of the final product, often exceeding 99% C13 alcohols, is a key quality metric. [3]

Conclusion

The synthesis of this compound via hydroformylation of dodecene is a sophisticated and highly optimized industrial process. The transition from high-pressure cobalt catalysts to milder, more selective rhodium-based systems has been a landmark achievement in catalysis. Mastery of this process requires a deep, mechanistic understanding of the catalytic cycle and a quantitative grasp of how key process parameters influence reaction outcomes. By carefully selecting the catalyst system and optimizing conditions for temperature, pressure, and reactant ratios, it is possible to achieve high yields and selectivities of the target C13 alcohol, a versatile building block for a myriad of essential chemical products.

References

Sources

- 1. What Are the Major Source Manufacturers of this compound? [hjd-chem.com]

- 2. benchchem.com [benchchem.com]

- 3. Evonik expands capacity for high-purity C13 alcohol this compound [chemeurope.com]

- 4. Single-atom catalysts for hydroformylation of olefins - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Hydroformylation - Wikipedia [en.wikipedia.org]

- 6. mt.com [mt.com]

- 7. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 8. Production of alcohols via hydroformylation - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]

- 9. Current State of the Art of the Solid Rh-Based Catalyzed Hydroformylation of Short-Chain Olefins [mdpi.com]

- 10. researchgate.net [researchgate.net]

- 11. pubs.acs.org [pubs.acs.org]

- 12. Operando characterization of rhodium catalyst degradation in hydroformylation - Catalysis Science & Technology (RSC Publishing) DOI:10.1039/D2CY01807A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. Evonik expands capacity for specialty alcohol ITDA - Evonik Industries [c4-chemicals.evonik.com]

- 15. expertmarketresearch.com [expertmarketresearch.com]

A Deep Dive into the Structural Elucidation of 11-Methyldodecan-1-ol: An In-Depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive framework for the structural analysis of 11-methyldodecan-1-ol, a long-chain branched primary alcohol. As a molecule with relevance in industrial applications and potential biological activity, a thorough understanding of its structure is paramount for quality control, reaction monitoring, and further development. This document moves beyond a simple recitation of analytical techniques, offering a logically structured narrative that explains the "why" behind experimental choices. It integrates foundational chemical principles with advanced spectroscopic methodologies, including Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. Detailed, field-tested protocols are provided, alongside data interpretation strategies, to create a self-validating system for the unambiguous structural confirmation of 11-methyldodecan-1-ol.

Introduction: The Significance of Structural Verification

11-Methyldodecan-1-ol (C13H28O, Molar Mass: 200.36 g/mol ) is a long-chain fatty alcohol characterized by a dodecan-1-ol backbone with a methyl branch at the C-11 position.[1] Its applications are found as an intermediate in the synthesis of surfactants and emulsifiers, and it is also utilized in personal care products.[2] Furthermore, some methyl-substituted long-chain alcohols have shown potential for growth-inhibitory action against pathogenic bacteria like Mycobacterium tuberculosis.[3][4] Given these diverse applications, precise structural confirmation is not merely an academic exercise but a critical component of ensuring product efficacy, safety, and intellectual property protection.

This guide will navigate the multi-faceted approach to the structural elucidation of 11-methyldodecan-1-ol, emphasizing the synergistic power of modern analytical techniques.

Foundational Analysis: The First Line of Inquiry

Before delving into complex spectroscopic methods, foundational analysis provides initial, yet crucial, data points.

Physicochemical Properties

A summary of the key physicochemical properties of 11-methyldodecan-1-ol is presented in Table 1. These parameters are vital for sample handling, purification, and as a preliminary check against literature values.

| Property | Value | Source |

| CAS Number | 85763-57-1 | [1][5] |

| Molecular Formula | C13H28O | [1][5] |

| Molecular Weight | 200.36 g/mol | [1][5] |

| Appearance | White to off-white solid or liquid | [3] |

| Boiling Point | 86-88 °C at 0.2 Torr | [1][3] |

| Density | ~0.831 g/cm³ (Predicted) | [3] |

Table 1: Physicochemical Properties of 11-Methyldodecan-1-ol

Chromatographic Purity: Gas Chromatography (GC)

Gas chromatography is the premier technique for assessing the purity of volatile and semi-volatile compounds like 11-methyldodecan-1-ol. When coupled with a Flame Ionization Detector (FID), it offers a robust method for quantification.

-

Instrumentation: A gas chromatograph equipped with a split/splitless injector and a flame ionization detector.

-

Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm i.d., 0.25 µm film thickness) is suitable for separating long-chain alcohols.

-

Carrier Gas: Helium or Hydrogen at a constant flow rate (e.g., 1 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C, hold for 2 minutes.

-

Ramp: 10 °C/min to 250 °C.

-

Final hold: 5 minutes at 250 °C.

-

-

Detector Temperature: 280 °C.

-

Sample Preparation: Dissolve a known amount of 11-methyldodecan-1-ol in a volatile organic solvent (e.g., dichloromethane or hexane) to a concentration of approximately 1 mg/mL.

-

Injection: Inject 1 µL of the sample solution.

Causality of Experimental Choices: The non-polar column is chosen based on the largely non-polar nature of the long alkyl chain. The temperature program allows for the elution of the alcohol in a reasonable time frame with good peak shape. The FID is an excellent choice for hydrocarbon-rich molecules, providing a response proportional to the carbon content.

Unveiling the Molecular Blueprint: Spectroscopic Analysis

Spectroscopic techniques provide the detailed information necessary to piece together the molecular structure of 11-methyldodecan-1-ol.

Infrared (IR) Spectroscopy: Identifying Functional Groups

FTIR spectroscopy is a rapid and non-destructive technique that identifies the functional groups present in a molecule by detecting the absorption of infrared radiation. For 11-methyldodecan-1-ol, the key signature is the primary alcohol group.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~3330 | Strong, Broad | O-H stretch (hydrogen-bonded) |

| ~2955, ~2925, ~2855 | Strong | C-H stretch (sp³ C-H) |

| ~1465 | Medium | C-H bend (CH₂ and CH₃) |

| ~1375 | Medium | C-H bend (CH₃) |

| ~1058 | Strong | C-O stretch (primary alcohol) |

Table 2: Predicted Characteristic IR Absorption Bands for 11-Methyldodecan-1-ol

Interpretation: The broad O-H stretching band is a definitive indicator of the alcohol functional group, with the broadening resulting from intermolecular hydrogen bonding.[6][7][8] The strong C-H stretching bands confirm the presence of the long alkyl chain. The C-O stretching vibration for a primary alcohol is typically found in the 1075-1000 cm⁻¹ region.[4]

Mass Spectrometry (MS): Determining Molecular Weight and Fragmentation

Mass spectrometry provides the exact molecular weight of a compound and offers structural clues through the analysis of its fragmentation pattern upon ionization. For long-chain alcohols, Electron Ionization (EI) is a common technique, often preceded by gas chromatography (GC-MS).

The GC parameters are similar to those described in section 2.2. The mass spectrometer settings are as follows:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Mass Analyzer: Quadrupole or Time-of-Flight (TOF).

-

Scan Range: m/z 40-400.

The molecular ion peak (M⁺) for 11-methyldodecan-1-ol is expected at m/z 200. However, for long-chain alcohols, the molecular ion peak can be weak or even absent due to rapid fragmentation.[9] The primary fragmentation pathways are alpha-cleavage and dehydration.

-

Alpha-Cleavage: This involves the breaking of the C-C bond adjacent to the oxygen-bearing carbon.[5][6][10] For a primary alcohol, the most significant alpha-cleavage product results in a resonance-stabilized oxonium ion at m/z 31 ([CH₂OH]⁺).

-

Dehydration: The loss of a water molecule (M-18) is a common fragmentation pathway for alcohols, leading to a peak at m/z 182.

-

Alkyl Chain Fragmentation: The long alkyl chain will also fragment, producing a series of carbocation fragments separated by 14 Da (corresponding to CH₂ groups).

The branching at C-11 will influence the fragmentation pattern. Cleavage at the branched point is often favored.

Predicted Mass Spectrum Fragmentation:

| m/z | Proposed Fragment | Fragmentation Pathway |

| 200 | [C₁₃H₂₈O]⁺ | Molecular Ion (M⁺) |

| 182 | [C₁₃H₂₆]⁺ | Dehydration (M-18) |

| 43 | [C₃H₇]⁺ | Isopropyl cation from the terminus |

| 31 | [CH₂OH]⁺ | Alpha-cleavage |

Table 3: Predicted Key Mass Fragments for 11-Methyldodecan-1-ol

Nuclear Magnetic Resonance (NMR) Spectroscopy: The Definitive Structural Tool

NMR spectroscopy is the most powerful technique for the complete structural elucidation of organic molecules, providing detailed information about the carbon and proton framework. A combination of 1D (¹H and ¹³C) and 2D (COSY, HSQC, HMBC) experiments is employed for an unambiguous assignment.

¹H NMR provides information on the number of different proton environments and their neighboring protons through chemical shifts, integration, and spin-spin coupling.

Predicted ¹H NMR Chemical Shifts:

| Proton Assignment | Predicted Chemical Shift (ppm) | Multiplicity | Integration |

| H-1 (-CH₂OH) | ~3.64 | Triplet | 2H |

| H-2 | ~1.56 | Quintet | 2H |

| H-3 to H-9 (-CH₂-) | ~1.2-1.4 | Multiplet | 14H |

| H-10 | ~1.25 | Multiplet | 2H |

| H-11 (-CH(CH₃)₂) | ~1.51 | Multiplet | 1H |

| H-12, H-13 (-CH(CH₃)₂) | ~0.86 | Doublet | 6H |

| -OH | Variable (e.g., ~1.5-2.5) | Singlet (broad) | 1H |

Table 4: Predicted ¹H NMR Data for 11-Methyldodecan-1-ol (in CDCl₃)

Interpretation:

-

The triplet at ~3.64 ppm is characteristic of the methylene protons adjacent to the hydroxyl group (H-1), split by the neighboring H-2 protons.

-

The large multiplet in the ~1.2-1.4 ppm region corresponds to the overlapping signals of the long methylene chain.

-

The doublet at ~0.86 ppm integrating to 6H is a key indicator of the two equivalent methyl groups at the C-11 position, split by the single H-11 proton.

-

The broad singlet for the -OH proton is typical and its chemical shift is concentration and solvent dependent.[11] A D₂O shake experiment can confirm this assignment, as the peak will disappear upon exchange of the proton for deuterium.[11]

¹³C NMR spectroscopy provides information on the number of unique carbon environments in the molecule.

Predicted ¹³C NMR Chemical Shifts:

| Carbon Assignment | Predicted Chemical Shift (ppm) |

| C-1 (-CH₂OH) | ~63.1 |

| C-2 | ~32.8 |

| C-3 to C-8 (-CH₂-) | ~29.3 - 29.7 |

| C-9 | ~39.2 |

| C-10 | ~27.7 |

| C-11 (-CH(CH₃)₂) | ~28.0 |

| C-12, C-13 (-CH(CH₃)₂) | ~22.7 |

Table 5: Predicted ¹³C NMR Data for 11-Methyldodecan-1-ol (in CDCl₃)

Interpretation:

-

The carbon attached to the hydroxyl group (C-1) is the most downfield signal in the aliphatic region (~63.1 ppm) due to the deshielding effect of the oxygen atom.

-

The numerous peaks between ~22 and ~40 ppm correspond to the carbons of the alkyl chain. The terminal methyl carbons (C-12, C-13) are the most upfield.

2D NMR experiments are essential for unambiguously assigning the ¹H and ¹³C signals and confirming the connectivity of the molecule.

-

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings, typically over two to three bonds. It is invaluable for tracing the connectivity of the alkyl chain. For instance, a cross-peak between the signal at ~3.64 ppm (H-1) and ~1.56 ppm (H-2) would confirm their adjacency. Similarly, the coupling between H-11 (~1.51 ppm) and the terminal methyl protons H-12/13 (~0.86 ppm) would be observed.

-

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the signal of the carbon to which it is directly attached. This allows for the definitive assignment of the ¹³C spectrum based on the already assigned ¹H spectrum.

-

HMBC (Heteronuclear Multiple Bond Correlation): This experiment shows correlations between protons and carbons over two to three bonds. It is particularly useful for identifying quaternary carbons and for piecing together different molecular fragments. For example, correlations from the methyl protons (H-12/13) to C-10 and C-11 would confirm the branching at the C-11 position.

Integrated Structural Analysis Workflow

A logical and efficient workflow is crucial for the successful structural elucidation of 11-methyldodecan-1-ol.

Figure 1: Integrated Workflow for the Structural Analysis of 11-Methyldodecan-1-ol. This diagram illustrates the logical progression from initial purity assessment to definitive structural confirmation through a combination of spectroscopic techniques.

Conclusion

The structural analysis of 11-methyldodecan-1-ol is a multi-step process that relies on the synergistic application of chromatographic and spectroscopic techniques. By following the integrated workflow presented in this guide, researchers, scientists, and drug development professionals can achieve an unambiguous and self-validated structural elucidation. This rigorous approach is fundamental to ensuring the quality, safety, and efficacy of products containing this long-chain branched alcohol and provides a solid foundation for further research and development.

References

- The Good Scents Company. (n.d.). 11-methyl dodecanol.

- Chemistry LibreTexts. (2024, April 20). 17.11 Spectroscopy of Alcohols and Phenols.

- Smith, B. C. (2017, January 1). The C-O Bond, Part I: Introduction and the Infrared Spectroscopy of Alcohols. Spectroscopy, 32(1), 14-21.

- University of Calgary. (n.d.). IR: alcohols.

- Chemistry LibreTexts. (2022, October 4). 3.1.12: Spectroscopy of Alcohols and Phenols.

- Chemistry LibreTexts. (2022, September 24). 17.11: Spectroscopy of Alcohols and Phenols.

- Chemistry LibreTexts. (2023, August 29). Mass Spectrometry - Fragmentation Patterns.

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. orgchemboulder.com [orgchemboulder.com]

- 3. 6.3 IR Spectrum and Characteristic Absorption Bands – Organic Chemistry I [kpu.pressbooks.pub]

- 4. C2H6O CH3CH2OH infrared spectrum of ethanol vapour liquid film C2H5OH prominent wavenumbers cm-1 detecting functional groups present finger print for identification of ethyl alcohol image diagram doc brown's advanced organic chemistry revision notes [docbrown.info]

- 5. Mass Spectrometry of Alcohols - Chemistry Steps [chemistrysteps.com]

- 6. Alpha (α) Cleavage - Chemistry Steps [chemistrysteps.com]

- 7. uanlch.vscht.cz [uanlch.vscht.cz]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

Isotridecanol vs. linear C13 alcohol

An In-depth Technical Guide to Isotridecanol vs. Linear C13 Alcohol: Structure, Properties, and Application Paradigms

For Researchers, Scientists, and Drug Development Professionals

Abstract

Long-chain alcohols are fundamental building blocks in the chemical industry, serving as crucial intermediates for a vast array of products, from surfactants and detergents to specialized lubricants and pharmaceutical excipients. Within the C13 alcohol category, two primary structural isomers dominate the landscape: this compound (ITDA), a branched-chain alcohol, and its linear counterpart, 1-tridecanol. While sharing the same molecular formula, their distinct molecular architectures—branched versus straight-chain—impart significantly different physicochemical properties. These differences dictate their performance in various applications and their respective environmental profiles. This guide provides a comprehensive technical comparison of this compound and linear C13 alcohol, exploring the causal relationships between their molecular structure, synthesis, physical properties, performance characteristics, and toxicological profiles to inform selection in research and development settings.

Molecular Structure and Synthesis: The Genesis of Divergent Properties

The fundamental distinction between this compound and linear C13 alcohol lies in the arrangement of their thirteen carbon atoms. This structural variance originates from their distinct synthetic pathways.

This compound (ITDA)

This compound is not a single compound but rather an isomeric mixture of primary alcohols characterized by a branched alkyl chain.[1] The most common structure is 11-methyldodecan-1-ol.[2][3] This branching is a direct result of its synthesis, which typically begins with the trimerization of butene or dimerization of C6 olefins to form a C12 olefin (iso-dodecene).[1][4] This branched olefin then undergoes hydroformylation (the "oxo process"), reacting with carbon monoxide and hydrogen to produce a C13 aldehyde, which is subsequently hydrogenated to yield the final this compound mixture.[1][4]

Caption: Generalized synthesis pathway for this compound.

Linear C13 Alcohol (1-Tridecanol)

Linear C13 alcohol, or 1-tridecanol, possesses a straight, unbranched alkyl chain. Its synthesis often relies on petrochemical feedstocks, such as ethylene, through oligomerization via the Ziegler process.[5] Alternatively, it can be derived from the hydrogenation of linear fatty acids or their esters, although natural sources typically produce even-numbered carbon chains.[6] The result is a well-defined, linear primary alcohol.

Caption: Generalized synthesis pathway for Linear C13 Alcohol.

Comparative Physicochemical Properties

The structural isomerism directly translates into distinct physical and chemical properties. The branching in this compound's carbon chain disrupts the efficiency of intermolecular packing (van der Waals forces) compared to the straight chain of 1-tridecanol. This has profound effects on properties like melting point and viscosity.

| Property | This compound (Isomeric Mixture) | Linear C13 Alcohol (1-Tridecanol) | Causality of Difference |

| Molecular Formula | C13H28O[2] | C13H28O | Identical |

| Molecular Weight | ~200.36 g/mol [2] | ~200.36 g/mol | Identical |

| Appearance | Clear, oily liquid[3][7] | Colorless, flammable solid | Branching disrupts crystal lattice formation, lowering the melting point. |

| Boiling Point | ~260 °C | ~274 °C | Linear chains allow for stronger intermolecular forces, requiring more energy to vaporize. |

| Melting Point | Very low (liquid at room temp.)[3] | ~31 °C | Efficient packing of linear chains results in a higher melting point. |

| Density | ~0.831 g/cm³ | ~0.822 g/cm³ (solid) | Branched structure can lead to slightly denser packing in the liquid state. |

| Water Solubility | Practically insoluble[7] | Very low | Both are dominated by the long, hydrophobic alkyl chain. |

| Flash Point | ~105-120 °C | ~120 °C | Similar volatility for long-chain alcohols. |

Performance Characteristics and Applications

The primary industrial application for both alcohols is as a precursor for surfactants, particularly alcohol ethoxylates.[8][9] The choice between a branched or linear hydrophobe is critical as it dictates the final surfactant's performance.

Surfactant Performance

Alcohol ethoxylates are non-ionic surfactants produced by reacting the alcohol with ethylene oxide (EO).[10][11]

-

This compound Ethoxylates (ITDA-EO): The branched structure of the hydrophobe provides several advantages. They are known for excellent wetting and dispersing properties, especially on hard surfaces.[12] The branching can also lead to lower foam profiles, which is desirable in applications like automatic dishwashing and metal cleaning. Ethoxylates like ITDA+8EO are particularly effective at removing pigmented contamination, while ITDA+6EO excels at degreasing.[11][13]

-

Linear Alcohol Ethoxylates (LAE): The linear alkyl chain is preferred for its superior detergency on fabrics and its rapid biodegradability.[9][14] However, LAEs can be more prone to forming gels upon dilution, which can complicate formulation processes.

Applications in Research and Drug Development

Beyond surfactants, these alcohols serve as versatile intermediates and formulation aids.

-

This compound: Its liquid state at room temperature, low volatility, and good solvency for oils and waxes make it a valuable component in lubricants, plasticizers, and as a defoamer in coatings and paper industries.[7][12] In pharmaceutical formulations, its derivatives can act as emulsifiers and solubilizers.[8][15]

-

Linear C13 Alcohol: It is also used as a starting material for plasticizers and lubricants. In drug development, long-chain alcohols are key precursors for synthesizing chiral molecules, such as the C-13 side-chain of the anticancer drug Paclitaxel, where a defined stereochemistry is crucial.[16] Linear alcohols and their ethoxylates can also be used as excipients to improve the solubility of active ingredients.[9]

Environmental and Toxicological Profile

The environmental fate and toxicological impact are critical considerations for researchers and developers, especially as regulations become more stringent.[8]

| Parameter | This compound & Derivatives | Linear C13 Alcohol & Derivatives | Rationale |

| Biodegradability | Readily biodegradable, but can be slower than linear counterparts.[17][18][19] | Readily and more rapidly biodegradable.[14][20] | The branched structure can sterically hinder enzymatic attack, slowing the degradation process. |

| Aquatic Toxicity | Generally moderate toxicity to aquatic life.[21] Some studies suggest branched structures can have comparable or lesser toxicity than linear analogs.[18][22] | Moderate aquatic toxicity.[14] | Toxicity is primarily driven by the surfactant's membrane-disrupting (narcotic) mechanism, which is related to the hydrophobicity of the alkyl chain. |

| Human Health | Can cause skin irritation.[2] Ethoxylates with <2.5 EO units are generally not considered eye irritants.[23] | Low order of acute toxicity. May have aspiration potential.[24] | Both are long-chain fatty alcohols with similar potential for skin irritation upon prolonged contact. |

Analytical Characterization Protocol: GC-MS Analysis

Distinguishing between and quantifying this compound and linear C13 alcohol in a mixture requires robust analytical techniques. Gas Chromatography-Mass Spectrometry (GC-MS) is a standard method.

Experimental Protocol

This protocol outlines a general procedure for the analysis of C13 alcohols.

-

Sample Preparation:

-

Accurately weigh approximately 10 mg of the alcohol sample into a 10 mL volumetric flask.

-

Dissolve and dilute to the mark with a suitable solvent (e.g., Dichloromethane or Hexane).

-

If derivatization is needed for improved peak shape or volatility (less common for free alcohols but useful for complex matrices), a silylating agent like N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) can be used.[25] Mix 100 µL of the sample solution with 100 µL of BSTFA and heat at 60°C for 30 minutes.[25]

-

-

GC-MS Instrumentation and Conditions:

-

Gas Chromatograph: Agilent 8890 GC or equivalent.

-

Mass Spectrometer: Agilent 5977B MSD or equivalent.

-

Column: HP-5ms (30 m x 0.25 mm x 0.25 µm) or similar non-polar column.

-

Injection Volume: 1 µL.

-

Inlet Temperature: 250 °C.

-

Carrier Gas: Helium, constant flow at 1.0 mL/min.

-

Oven Temperature Program: Initial temperature of 80 °C, hold for 2 minutes. Ramp at 10 °C/min to 280 °C, hold for 5 minutes.

-

MS Source Temperature: 230 °C.

-

MS Quadrupole Temperature: 150 °C.

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Scan Range: m/z 40-400.

-

-

Data Analysis:

-

Identify the peaks corresponding to the C13 alcohols based on their retention times. The linear C13 alcohol will typically elute slightly later than the branched isomers.

-

Confirm the identity of each peak by comparing its mass spectrum to a reference library (e.g., NIST). Look for characteristic fragment ions.

-

Quantify the relative amounts of each isomer by integrating the peak areas.

-

Caption: Workflow for GC-MS analysis of C13 alcohols.

Conclusion: Selecting the Appropriate Isomer

The choice between this compound and linear C13 alcohol is not arbitrary but a strategic decision based on the desired end-use properties.

-

Choose this compound when superior wetting, good emulsification, low foam, and liquidity at room temperature are critical. It is often the preferred choice for hard surface cleaners, metalworking fluids, and certain lubricant formulations.

-

Choose Linear C13 Alcohol when rapid and complete biodegradability is a primary concern and high detergency is required, particularly in fabric care. Its well-defined structure may also be advantageous as a starting material in pharmaceutical synthesis where isomeric purity is paramount.

For the researcher, scientist, and drug development professional, understanding the causal link between the branched or linear nature of these C13 alcohols and their resulting performance is essential for innovative product design, formulation optimization, and ensuring environmental compliance.

References

- NICNAS. "this compound, ethoxylated - Qualitative Tier 2 Assessment." Australian Department of Health. [URL: https://www.industrialchemicals.gov.

- Sasol. "MARLIPAL O13 this compound ethoxylates." Sasol Performance Chemicals. [URL: https://www.sasol.com/sites/default/files/2021-02/MARLIPAL-O13.pdf]

- National Center for Biotechnology Information. "Isotridecan-1-ol." PubChem Compound Summary for CID 33865. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/Isotridecan-1-ol]

- BenchChem. "this compound | 27458-92-0." [URL: https://www.benchchem.com/product/b073481]

- Biosynth. "this compound,ethoxylated | 69011-36-5." [URL: https://www.biosynth.

- Santos. "Qualitative Tier 2 Assessment - Ethoxylated Branched C13 Alcohol." [URL: https://www.santos.

- PrepChem.com. "Synthesis of this compound." [URL: https://www.prepchem.com/synthesis-of-isotridecanol]

- Santos. "Qualitative Tier 2 Assessment - this compound, ethoxylated." [URL: https://www.santos.

- Huajinda. "What Are the Major Source Manufacturers of this compound?" [URL: https://www.huajinda-newmaterial.com/news/what-are-the-major-source-manufacturers-of-isotridecanol-133537737.html]

- Patsnap. "Preparation method of iso-tridecanol." Google Patents. [URL: https://patents.google.

- European Chemicals Agency. "this compound, ethoxylated - Registration Dossier." ECHA. [URL: https://echa.europa.eu/registration-dossier/-/registered-dossier/15401/7/3/2]

- Ataman Kimya. "ISOTRIDECYL ALCOHOL." [URL: https://www.ataman-kimya.com/isotridecyl-alcohol-27458-92-0]

- Google Patents. "Preparation method of this compound polyoxyethylene ether sulfate." [URL: https://patents.google.

- Taylor & Francis Online. "Synthesis and properties of narrow-distributed iso-tridecanol polyoxyethylene ether (1307)." [URL: https://www.tandfonline.com/doi/full/10.1080/01694243.2018.1528695]

- National Center for Biotechnology Information. "Alcohols, C13-15-branched and linear, ethoxylated." PubChem Compound Summary. [URL: https://pubchem.ncbi.nlm.nih.gov/substance/481177652]

- J-Stage. "Decreases in Surface Activities and Aquatic Toxicities of Linear Alkylbenzene Sulfonate and Alcohol Ethoxylates during." [URL: https://www.jstage.jst.go.jp/article/jos/59/1/59_1_31/_article]

- BenchChem. "this compound (ITDA) Reagent|RUO." [URL: https://www.benchchem.com/product/bc109311]

- European Chemicals Agency. "this compound, ethoxylated - Registration Dossier Biodegradation." ECHA. [URL: https://echa.europa.eu/registration-dossier/-/registered-dossier/15401/5/3/1]

- Ataman Kimya. "this compound." [URL: https://www.

- SBR International. "Linear Alcohol Ethoxylates: Structure, Benefits & Uses." [URL: https://sbrinternational.

- Santos. "Qualitative Tier 2 Assessment - Ethoxylated branched C13 alcohol." [URL: https://www.santos.

- National Center for Biotechnology Information. "Alcohols, C12-13, branched and linear, ethoxylated." PubChem Compound Summary. [URL: https://pubchem.ncbi.nlm.nih.gov/substance/505549173]

- BenchChem. "Alcohols, C13-15-branched and linear, butoxylated ethoxylated." [URL: https://www.benchchem.com/product/b123951]

- Ataman Kimya. "ETHOXYLATED this compound." [URL: https://www.atamankimya.

- Google Patents. "Method for producing C13-alcohol mixtures." [URL: https://patents.google.

- ExxonMobil Chemical. "Biodegradation and Ecotoxicity of Branched Alcohol Ethoxylates: Application of the Target Lipid Model and Implications for Environmental Classification." [URL: https://link.springer.com/article/10.1002/jsde.12379]

- ResearchGate. "(PDF) Biodegradation and Ecotoxicity of Branched Alcohol Ethoxylates." [URL: https://www.researchgate.

- OECD Existing Chemicals Database. "SIDS Initial Assessment Report for Aliphatic Alcohols." [URL: https://hpvchemicals.oecd.org/ui/handler.axd?id=238d3944-a901-499a-883b-3069d854b0a7]

- US EPA. "Alcohols, C13-15-branched and linear, ethoxylated - Substance Details." [URL: https://sor.epa.gov/sor_internet/registry/substreg/searchandretrieve/substancesearch/search.do?details=display&selectedSubstanceId=100000057]

- ResearchGate. "Identification of an Alcohol with 13C NMR Spectroscopy." [URL: https://www.researchgate.net/publication/343354452_Identification_of_an_Alcohol_with_13C_NMR_Spectroscopy]

- US EPA. "Rapid liquid chromatography–tandem mass spectrometry-based method for the analysis of alcohol ethoxylates." [URL: https://www.epa.

- Health Canada. "Chemical Substance - Alcohols, C13-15-branched and linear, ethoxylated." [URL: https://webprod.hc-sc.gc.ca/nhpid-bdipsn/ingredReq.do?id=14777&lang=eng]

- Google Patents. "Process for the preparation of a highly linear alcohol composition." [URL: https://patents.google.

- Ataman Kimya. "ISOTRIDECYL ALCOHOL ETHOXYLATE (C13 ALCOHOL ETHOXYLATE)." [URL: https://www.atamankimya.

- Cyberlipid. "Fatty alcohol analysis." [URL: https://www.cyberlipid.org/long-chain-alcohols/alcohols-analysis]

- Google Patents. "Process for making ethoxylated fatty alcohols with narrow polyethoxy chain distribution." [URL: https://patents.google.

- Santos. "Qualitative Tier 2 Assessment - this compound, ethoxylated." [URL: https://www.santos.

- Ataman Kimya. "this compound ETHOXLATE." [URL: https://www.atamankimya.

- ResearchGate. "Physicochemical and Application Properties of C13-Branched Alcohol Ethoxylates (BAEO)." [URL: https://www.researchgate.net/publication/359146182_Physicochemical_and_Application_Properties_of_C13-Branched_Alcohol_Ethoxylates_BAEO_with_Different_Ethylene_Oxide_Addition_Numbers]

- PubMed. "Nonionic surfactants with linear and branched hydrocarbon tails." [URL: https://pubmed.ncbi.nlm.nih.gov/17488094/]

- Agilent. "Liquor Testing." [URL: https://www.agilent.com/en/solutions/food-beverage-testing-analysis/liquor-testing]

- PubMed Central. "Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals." [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC6274955/]

- ResearchGate. "Analytical characterization of alcohol-ethoxylate substances by instrumental separation techniques." [URL: https://www.researchgate.

- ResearchGate. "Application of chiral technology in a pharmaceutical company." [URL: https://www.researchgate.

Sources

- 1. sasoldcproducts.blob.core.windows.net [sasoldcproducts.blob.core.windows.net]

- 2. Isotridecan-1-ol | C13H28O | CID 33865 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. Preparation method of iso-tridecanol - Eureka | Patsnap [eureka.patsnap.com]

- 5. US4223163A - Process for making ethoxylated fatty alcohols with narrow polyethoxy chain distribution - Google Patents [patents.google.com]

- 6. CN1653023A - Method for producing C13-alcohol mixtures - Google Patents [patents.google.com]

- 7. atamankimya.com [atamankimya.com]

- 8. What Are the Major Source Manufacturers of this compound? [hjd-chem.com]

- 9. Linear Alcohol Ethoxylates: Structure, Benefits & Uses [sbr-int.com]

- 10. CN102126990A - Preparation method of this compound polyoxyethylene ether sulfate - Google Patents [patents.google.com]

- 11. atamankimya.com [atamankimya.com]

- 12. benchchem.com [benchchem.com]

- 13. atamankimya.com [atamankimya.com]

- 14. jstage.jst.go.jp [jstage.jst.go.jp]

- 15. benchchem.com [benchchem.com]

- 16. Biocatalytic Synthesis of Chiral Alcohols and Amino Acids for Development of Pharmaceuticals - PMC [pmc.ncbi.nlm.nih.gov]

- 17. santos.com [santos.com]

- 18. exxonmobilchemical.com [exxonmobilchemical.com]

- 19. santos.com [santos.com]

- 20. santos.com [santos.com]

- 21. santos.com [santos.com]

- 22. researchgate.net [researchgate.net]

- 23. Registration Dossier - ECHA [echa.europa.eu]

- 24. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

- 25. Fatty alcohol analysis | Cyberlipid [cyberlipid.gerli.com]

An In-Depth Technical Guide to the Toxicological Profile of Isotridecanol

This guide provides a comprehensive toxicological profile of Isotridecanol, a branched-chain primary alcohol pivotal in various industrial applications. Designed for researchers, scientists, and drug development professionals, this document delves into the core toxicological endpoints, supported by methodologies grounded in internationally recognized standards and authoritative data.

Introduction to this compound: A Molecule of Industrial Significance

This compound (ITDA) is a C13 branched-chain primary alcohol, a clear, oily liquid at room temperature.[1] Its branched structure confers unique physicochemical properties, such as a low melting point and miscibility with most organic solvents, making it a valuable intermediate in the synthesis of a wide range of chemical products.[1] Applications are extensive, ranging from the production of nonionic surfactants like this compound ethoxylates to its use in lubricants, degreasers, and as a precursor for plasticizers.[2][3] Given its widespread use, a thorough understanding of its toxicological profile is paramount for ensuring safe handling and risk assessment.

Physicochemical Properties

The toxicological behavior of a substance is intrinsically linked to its physicochemical properties. This compound is characterized by the following:

| Property | Value | Reference |

| Molecular Weight | 200.36 g/mol | [4] |

| Physical State | Liquid | [4] |

| Boiling Point | 260.00 to 261.00 °C @ 760.00 mm Hg (est) | [5] |

| Vapor Pressure | 0.002000 mmHg @ 25.00 °C (est) | [5] |

| Water Solubility | Low | [1] |

| logP (o/w) | 5.268 (est) | [5] |

Toxicokinetics: Absorption, Distribution, Metabolism, and Excretion

While specific toxicokinetic studies on this compound are not extensively available in the public domain, general principles for long-chain alcohols can be applied. Due to its lipophilic nature (high logP), dermal absorption is possible, and oral absorption is expected to be significant. Following absorption, it would be distributed to various tissues. The metabolism of branched-chain alcohols can be more complex than that of their linear counterparts. It is anticipated to undergo oxidation to the corresponding aldehyde and then to a carboxylic acid, which can then be further metabolized or excreted. Given its ready biodegradability, significant bioaccumulation is not expected.[5]

Acute Toxicity

The acute toxicity of this compound and its ethoxylates is generally low across different exposure routes.

| Endpoint | Species | Value | Classification | Reference |

| Oral LD50 | Rat | >2,000 - 5,000 mg/kg | Not Classified as Acutely Toxic | [6][7] |

| Dermal LD50 | Rabbit | >2,000 - 5,960 mg/kg | Not Classified as Acutely Toxic | [6][8] |

| Inhalation LC50 | Rat | No data available for this compound. For ethoxylates, considered not toxic after single exposure via vapor or dust/mist. | Not Classified | [7] |

Experimental Protocol: Acute Oral Toxicity - Up-and-Down Procedure (OECD 425)

The causality behind this experimental choice lies in its ethical advantage of minimizing animal usage while still providing a statistically robust estimate of the LD50.

-

Animal Selection: Healthy, young adult nulliparous and non-pregnant female rats are chosen as they are generally slightly more sensitive.

-

Housing and Fasting: Animals are caged individually and fasted overnight prior to dosing to ensure gastric emptying and reduce variability in absorption.

-

Dose Administration: The test substance is administered in a single dose by gavage using a stomach tube.

-

Starting Dose: A starting dose is selected based on available information, typically below the estimated LD50.

-

Sequential Dosing: Animals are dosed one at a time. If an animal survives, the next animal receives a higher dose. If it dies, the next receives a lower dose. The dose progression factor is typically 1.5-2.0.

-

Observation Period: Animals are observed for mortality and clinical signs of toxicity for up to 14 days.

-

LD50 Estimation: The LD50 is calculated using the maximum likelihood method based on the survival/death outcomes.

Caption: Workflow for the Up-and-Down Procedure (OECD 425).

Local Tissue Effects: Irritation and Sensitization

Skin Irritation/Corrosion

This compound and its ethoxylates are generally not classified as skin irritants.[9][10] Studies conducted according to OECD Guideline 404 on rabbits have shown no or only minor erythema, which is fully reversible.[9]

Experimental Protocol: Acute Dermal Irritation/Corrosion (OECD 404)

This protocol is a self-validating system as it includes an untreated control site on the same animal, allowing for direct comparison and minimizing inter-animal variability.

-

Animal Selection: Albino rabbits are used due to their well-characterized dermal response.

-

Test Area Preparation: The fur on the animal's back is clipped one day before the test.

-

Application: A 0.5 mL (liquid) or 0.5 g (solid) dose of the test substance is applied to a small area of skin (approx. 6 cm²) under a gauze patch. An untreated area serves as a control.[11]

-

Exposure: The patch is applied for 4 hours.[11]

-

Observation: The skin is examined for erythema and edema at 1, 24, 48, and 72 hours after patch removal. Observations may continue for up to 14 days to assess reversibility.[3]

-

Scoring: The reactions are scored according to a standardized grading system (e.g., Draize scale).

Eye Irritation

This compound ethoxylates with a low degree of ethoxylation (<2.5 EO) are not considered eye irritants.[12] However, ethoxylates with a higher degree of ethoxylation (>7 EO) can cause irreversible eye damage.[13]

Skin Sensitization

This compound and its ethoxylates are not considered to be skin sensitizers.[12]

Experimental Protocol: Skin Sensitization - Local Lymph Node Assay (LLNA; OECD 429)

The LLNA is chosen for its refinement over traditional guinea pig tests, as it reduces animal distress and provides quantitative data.[14]

-

Animal Selection: Female mice of a suitable strain (e.g., CBA/J) are used.

-

Test Substance Preparation: The test substance is prepared in a suitable vehicle at a minimum of three concentrations.

-

Application: The test substance is applied to the dorsal surface of each ear for three consecutive days.

-

Lymphocyte Proliferation Measurement: On day 6, a radiolabeled substance (e.g., ³H-methyl thymidine) is injected intravenously. The mice are euthanized a few hours later, and the draining auricular lymph nodes are excised.

-

Stimulation Index (SI) Calculation: The proliferation of lymphocytes in the lymph nodes is measured by the incorporation of the radiolabel. The SI is calculated as the ratio of proliferation in the test group to the vehicle control group. An SI of ≥ 3 is considered a positive response.[6][14]

Caption: Experimental workflow for the Local Lymph Node Assay (LLNA).

Repeated Dose Toxicity

Repeated dose toxicity studies on alcohol ethoxylates similar to this compound in rats have not indicated any specific target organ effects. A two-year dietary study on a similar alcohol ethoxylate (C12-13AE6.5) established a No Observed Adverse Effect Level (NOAEL) of 50 mg/kg/day, based on increased organ weights at higher doses.[12] For this compound ethoxylates, a repeated dose study in rats identified a NOAEL of 50 mg/kg/day.[8]

Genotoxicity

This compound and its ethoxylates are not considered to be genotoxic.[12] A battery of in vitro and in vivo tests is typically employed to assess the genotoxic potential of a substance.

Bacterial Reverse Mutation Test (Ames Test; OECD 471)

This test evaluates the potential of a substance to induce gene mutations in bacteria. The Ames test for similar alcohol ethoxylates has been negative.[8]

Experimental Protocol: Ames Test (OECD 471)

The inclusion of a metabolic activation system (S9 mix) is a critical component, as it mimics mammalian metabolism and can convert a non-mutagenic substance into a mutagenic one.[15]

-

Bacterial Strains: Several strains of Salmonella typhimurium and Escherichia coli with pre-existing mutations are used. These strains are unable to synthesize an essential amino acid (histidine or tryptophan).

-

Exposure: The bacterial strains are exposed to the test substance at various concentrations, both with and without a metabolic activation system (S9 fraction from rat liver).[16]

-

Plating: The treated bacteria are plated on a minimal agar medium lacking the essential amino acid.

-

Incubation: The plates are incubated for 48-72 hours.

-

Evaluation: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the essential amino acid) compared to the negative control.

In Vitro Mammalian Chromosome Aberration Test (OECD 473)

This assay assesses the potential of a substance to cause structural damage to chromosomes in mammalian cells in culture.[17]

Experimental Protocol: In Vitro Chromosome Aberration Test (OECD 473)

-

Cell Cultures: Established cell lines (e.g., Chinese Hamster Ovary cells) or primary cell cultures (e.g., human peripheral blood lymphocytes) are used.[18]

-

Exposure: The cell cultures are exposed to the test substance at a minimum of three concentrations, with and without metabolic activation.[19]

-

Metaphase Arrest: After exposure, the cells are treated with a substance that arrests them in the metaphase stage of cell division.[19]

-

Harvesting and Staining: The cells are harvested, fixed, and stained to make the chromosomes visible.

-

Microscopic Analysis: The chromosomes are examined microscopically for structural aberrations (e.g., breaks, gaps, rearrangements).[18]

In Vivo Mammalian Erythrocyte Micronucleus Test (OECD 474)

This test detects damage to chromosomes or the mitotic apparatus in the bone marrow of rodents.[20]

Experimental Protocol: In Vivo Micronucleus Test (OECD 474)

-

Animal Dosing: Rodents (usually mice or rats) are exposed to the test substance, typically via the oral or intraperitoneal route, at three dose levels.[21]

-

Sample Collection: At appropriate time intervals after dosing, bone marrow or peripheral blood samples are collected.[21]

-

Slide Preparation: The samples are used to prepare slides, which are then stained.

-

Microscopic Analysis: The immature (polychromatic) erythrocytes are scored for the presence of micronuclei, which are small, extranuclear bodies containing chromosome fragments or whole chromosomes that were not incorporated into the main nucleus during cell division.[22]

Carcinogenicity

There are no direct carcinogenicity studies on this compound. However, studies on similar alcohol ethoxylates (C12-13AE6.5 and C14-15AE7) in rats did not show any carcinogenic effects.[12] Therefore, by read-across, this compound is not expected to be carcinogenic.

Reproductive and Developmental Toxicity

This compound and its ethoxylates are considered to have a low potential for reproductive and developmental toxicity.[12] A two-generation reproductive toxicity study (OECD 416) on a similar alcohol ethoxylate in rats established a NOAEL of >250 mg/kg/day.[8]

Conclusion

Based on the available data, this compound exhibits a low order of acute toxicity. It is not a skin or eye irritant (for low ethoxylation degrees) and is not a skin sensitizer. Repeated exposure does not indicate specific target organ toxicity. The weight of evidence from a battery of genotoxicity tests suggests that this compound is not genotoxic. While direct long-term studies are not available, data from structurally similar compounds indicate a lack of carcinogenic, reproductive, or developmental toxicity. As with any chemical substance, appropriate industrial hygiene practices and personal protective equipment should be used to minimize exposure.

References

- Kärcher. (n.d.). Safety data sheet.

- Carl ROTH. (n.d.). Safety data sheet.

- ECHA. (n.d.). This compound, ethoxylated - Registration Dossier.

- Hydrex. (2015). Safety Data Sheet HYDREX 6621.

- RBNAinfo. (2016). Safety Data Sheet.

- Santos. (2024). This compound, ethoxylated - Qualitative Tier 2 Assessment.

- Charles River. (n.d.). In Vitro Chromosomal Aberration Test.